Cas no 2137852-62-9 (2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)

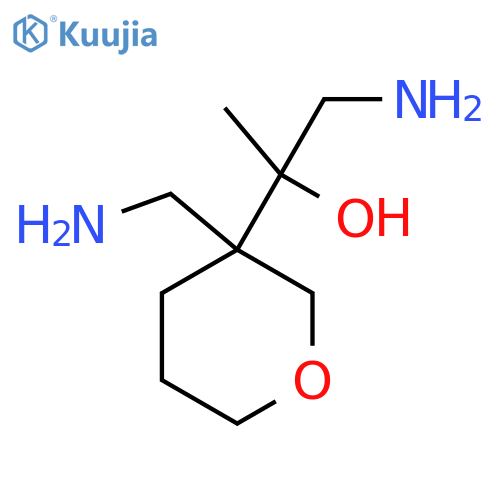

2137852-62-9 structure

商品名:2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-

2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-

- 2137852-62-9

- EN300-683770

- 1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol

-

- インチ: 1S/C9H20N2O2/c1-8(12,5-10)9(6-11)3-2-4-13-7-9/h12H,2-7,10-11H2,1H3

- InChIKey: FLZHAKIRRBWPKK-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(CN)(C1)C(C)(CN)O

計算された属性

- せいみつぶんしりょう: 188.152477885g/mol

- どういたいしつりょう: 188.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 81.5Ų

じっけんとくせい

- 密度みつど: 1.097±0.06 g/cm3(Predicted)

- ふってん: 347.9±12.0 °C(Predicted)

- 酸性度係数(pKa): 12.56±0.50(Predicted)

2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683770-0.25g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 0.25g |

$1341.0 | 2023-03-10 | ||

| Enamine | EN300-683770-1.0g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-683770-0.1g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 0.1g |

$1283.0 | 2023-03-10 | ||

| Enamine | EN300-683770-2.5g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 2.5g |

$2856.0 | 2023-03-10 | ||

| Enamine | EN300-683770-5.0g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 5.0g |

$4226.0 | 2023-03-10 | ||

| Enamine | EN300-683770-10.0g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 10.0g |

$6266.0 | 2023-03-10 | ||

| Enamine | EN300-683770-0.05g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 0.05g |

$1224.0 | 2023-03-10 | ||

| Enamine | EN300-683770-0.5g |

1-amino-2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |

2137852-62-9 | 0.5g |

$1399.0 | 2023-03-10 |

2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl- 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2137852-62-9 (2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 57707-64-9(2-azidoacetonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬